Potassium antimony(III) tartrate

Description

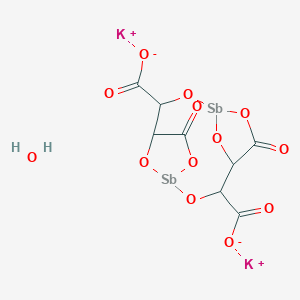

Potassium antimony(III) tartrate (K₂Sb₂(C₄H₂O₆)₂·3H₂O), historically known as tartar emetic, is a trivalent antimonial compound first introduced in 1913 for treating parasitic diseases such as leishmaniasis and schistosomiasis . Its structure involves Sb(III) coordinated to four oxygen atoms from two tartrate ligands in a bidentate mode, forming a stable complex . Historically, it was pivotal in chemotherapy but was later supplanted by less toxic pentavalent antimony compounds like meglumine antimoniate due to severe side effects, including cardiotoxicity and nephrotoxicity . Beyond therapeutics, it has applications in materials science, such as in nonlinear optical (NLO) crystal growth when doped with l-alanine , and in environmental studies for Sb(III) adsorption behavior .

Properties

IUPAC Name |

dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUFTTIHMIIQLI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6K2O13Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium antimony(III) tartrate can be synthesized through the reaction of antimony trioxide with potassium hydrogen tartrate in an aqueous medium. The reaction typically proceeds as follows:

Sb2O3+2KHC4H4O6+H2O→K2Sb2(C4H2O6)2⋅3H2O

The reaction is carried out under controlled temperature conditions to ensure complete dissolution and reaction of the antimony trioxide .

Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Potassium antimony(III) tartrate undergoes various chemical reactions, including:

Oxidation and Reduction: The antimony in the compound can participate in redox reactions, where it can be oxidized to antimony(V) or reduced to elemental antimony.

Substitution Reactions: The tartrate ligands can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize antimony(III) to antimony(V).

Reducing Agents: Sodium borohydride or hydrazine can reduce antimony(III) to elemental antimony.

Major Products Formed:

Oxidation: Antimony(V) compounds such as antimony pentoxide.

Reduction: Elemental antimony or antimony(III) complexes with different ligands.

Scientific Research Applications

Pharmaceutical Applications

Potassium antimony(III) tartrate has been historically significant in the treatment of several parasitic infections:

- Anti-parasitic Treatment : It has been used as an effective treatment for schistosomiasis and leishmaniasis. The compound acts by disrupting metabolic processes in parasites, leading to their death .

- Drug Formulation : In modern pharmaceutical development, it serves as a key ingredient in formulations aimed at enhancing drug efficacy against specific pathogens .

Case Study: Efficacy in Schistosomiasis Treatment

A study demonstrated that intravenous administration of this compound at a near-lethal dose was necessary for efficacy against schistosomiasis. However, concerns regarding its toxicity led to a decline in its use in favor of less toxic alternatives .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various techniques:

- Mass Spectrometry : The compound is employed in mass spectrometric analyses to identify and quantify other substances within complex mixtures. Its unique properties allow for the effective characterization of inorganic compounds .

- Environmental Analysis : It aids in the detection of antimony levels in environmental samples, which is crucial for pollution assessment and compliance with safety standards .

Environmental Monitoring

The compound plays a significant role in environmental science:

- Pollution Assessment : this compound is used to monitor antimony contamination in soil and water samples. Its ability to form complexes with various environmental matrices enhances its utility in detecting trace levels of antimony .

Data Table: Environmental Monitoring Applications

| Application Area | Methodology | Outcome |

|---|---|---|

| Soil Analysis | Spectrophotometry with potassium antimony tartrate | Detection of antimony levels |

| Water Quality Testing | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Quantification of contaminants |

Material Science

In material science, this compound contributes to the development of advanced materials:

- Coatings and Polymers : The compound is involved in synthesizing materials with enhanced properties, such as improved durability and resistance to environmental degradation .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and thermal stability, making them suitable for high-performance applications .

Biochemical Research

Biochemically, this compound is utilized in research focusing on enzyme activity and metabolic pathways:

- Enzyme Studies : Researchers use this compound to investigate enzyme inhibition mechanisms and metabolic processes related to various diseases .

Safety and Toxicity Considerations

While this compound has beneficial applications, it is also associated with significant toxicity:

Mechanism of Action

The mechanism by which potassium antimony(III) tartrate exerts its effects involves the inhibition of key enzymes in the metabolic pathways of parasites. The compound binds to thiol groups in enzymes, disrupting their function and leading to the accumulation of toxic metabolites within the parasite cells. This ultimately results in the death of the parasites .

Comparison with Similar Compounds

Trivalent Antimony Compounds

- Sodium Antimony Tartrate : Structurally analogous to potassium antimony(III) tartrate, it shares similar antileishmanial activity but exhibits comparable systemic toxicity .

- Lithium Antimony Thiomalate (Anthiomaline) : Less widely used due to inconsistent efficacy and higher variability in clinical outcomes compared to tartrate derivatives .

Pentavalent Antimony Compounds

- Meglumine Antimoniate (Glucantime) : Introduced in the 1940s, it shows reduced acute toxicity compared to trivalent compounds but retains risks of chronic side effects (e.g., pancreatitis, hepatotoxicity) .

- Novel Tricyclic Heterocycles: Recent studies highlight compounds with 2–25-fold higher selectivity for Leishmania infantum over mammalian cells compared to this compound (SILi = 0.1 vs. 0.2–2.5 for novel agents) .

Table 1: Comparative Efficacy in Leishmaniasis Treatment

| Compound | IC₅₀ (µM) | Selectivity Index (SILi) | Toxicity Profile |

|---|---|---|---|

| Potassium Antimony Tartrate | 10–50 | 0.1 | High cardiotoxicity |

| Meglumine Antimoniate | 5–20 | 0.5–1.0 | Moderate hepatotoxicity |

| Novel Tricyclic Agents | 2–10 | 0.2–2.5 | Low cytotoxicity |

Toxicity and Detoxification

- Acute Toxicity : The LD₅₀ of this compound in mice is 54.6 mg/kg (i.p.), with severe oxidative stress and mitochondrial damage observed . In contrast, meglumine antimoniate has a higher LD₅₀ (>200 mg/kg) but induces chronic renal impairment .

- Antidotes : Vicinal dithiols (e.g., 2,3-dimercaptosuccinic acid) are effective antidotes for Sb(III) poisoning, while BAL (British Anti-Lewisite) and EDTA show negligible efficacy .

Table 2: Toxicity and Detoxification Mechanisms

| Compound | LD₅₀ (mg/kg) | Primary Toxic Effects | Effective Antidotes |

|---|---|---|---|

| Potassium Antimony Tartrate | 54.6 | DNA damage, ROS generation | 2,3-Dimercaptosuccinic acid |

| Antimony Trioxide | 172.0 | Carcinogenicity (lung) | N-acetylcysteine |

| Meglumine Antimoniate | >200 | Renal dysfunction | Hemodialysis |

Resistance Profiles

- Cross-Resistance : this compound shares resistance mechanisms with cisplatin in cancer cells, linked to reduced drug accumulation and glutathione-mediated detoxification .

- Parasite Resistance: Leishmania strains resistant to trivalent antimonials often show overexpression of trypanothione, a Sb(III)-chelating protein, which is less pronounced in pentavalent antimony-resistant strains .

Environmental and Industrial Behavior

- Adsorption : Sb(III) from potassium antimony tartrate exists primarily as Sb(OH)₃ (75–99%) at pH 2–7, influencing its mobility in aquatic systems. Fe(III)-modified sepiolite achieves 85% Sb(III) adsorption efficiency, outperforming unmodified clays .

- Industrial Use : While largely phased out in medicine, it remains a model compound for studying Sb(III) speciation and remediation strategies .

Q & A

Q. What are the optimal synthesis conditions for potassium antimony(III) tartrate, and how is its crystal structure characterized?

this compound is synthesized via a solid-liquid phase reaction between antimony trioxide (Sb₂O₃) and potassium hydrogen tartrate. Optimal conditions include a molar ratio of Sb₂O₃:potassium hydrogen tartrate:water = 1.05:2.0:92, reaction temperature of 90°C, and a duration of 4.5 hours, yielding ~86.8% . Structural characterization employs X-ray powder diffraction (monoclinic system, lattice parameters: a = 0.8250 nm, b = 1.6046 nm, c = 1.7736 nm, β = 96.65°) and infrared spectroscopy to confirm coordination with tartrate ligands .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its acute oral toxicity (LD₅₀: 115 mg/kg in rats) and classification as a hazardous substance (UN 1551, Class 6.1), researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Waste disposal requires neutralization and treatment as hazardous material. Storage should be in sealed containers, away from acids or oxidizers .

Q. How is this compound used in titrimetric analysis for antimony quantification?

It serves as a reagent in bromate titrations for antimony(III) determination. A typical protocol involves dissolving 1.625 g of the compound in 1 L water, acidifying with HCl, and titrating against 0.002 M KBrO₃ using a micro-ammeter. Tartaric acid is added to prevent Sb(OH)₃ precipitation, ensuring accurate endpoint detection .

Advanced Research Questions

Q. How does this compound interact with glutathione, and what are the implications for its biochemical transport?

Sb(III) forms a labile complex with glutathione (GSH) via cysteine thiol groups, with a stability constant log K = 25. This [Sb(GS)₃] complex facilitates rapid transport into red blood cells and tissues, as shown by ¹H-NMR and mass spectrometry. The pH-dependent exchange kinetics (slow at pH 3.2, rapid at physiological pH) suggest a role in systemic distribution and toxicity .

Q. What advanced techniques resolve contradictions in subchronic toxicity data between historical and modern studies?

Earlier studies (e.g., Schroeder et al., 1970) reported low NOAELs but lacked proper controls. Modern NTP studies (1992) established a NOAEL of 2500 ppm in rodents via oral exposure, while Poon et al. (1998) identified thyroid histological changes at 0.5 ppm. Critical re-evaluation attributes these changes to physiological adaptation, not toxicity, supporting a revised NOAEL of 50 ppm. Researchers must prioritize rigorous study design and distinguish adaptive vs. pathological endpoints .

Q. How does this compound compare to nano-Sb₂O₃ in ecotoxicological models like Daphnia magna?

Transcriptomic profiling reveals both compounds induce oxidative stress, upregulate antioxidant enzymes (e.g., catalase), and disrupt nutrient uptake. However, nano-Sb₂O₃ uniquely enhances autophagy markers (HIF-1α, IRE1) and ubiquitin-mediated proteolysis, suggesting particle-specific toxicity. Experimental designs should account for speciation (soluble Sb(III) vs. particulate) and use LC-MS/MS for Sb quantification in tissues .

Methodological Considerations

- Experimental Design for Antimicrobial Studies : Use axenically cultured amastigotes (e.g., Leishmania) to evaluate Sb(III) efficacy. Compare IC₅₀ values against Sb(V) controls, noting Sb(III) is 10–100× more potent. Include tartrate-free controls to isolate antimony-specific effects .

- Data Contradiction Analysis : When historical and modern toxicity data conflict, apply weight-of-evidence approaches, prioritizing studies with validated controls, OECD-compliant protocols, and mechanistic plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.